molecular formula C8H8BClO2 B8207284 4-Chloro-7-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol

4-Chloro-7-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol

Cat. No.: B8207284
M. Wt: 182.41 g/mol
InChI Key: XFNOQCJJRGEGPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-7-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol is a chemical compound with the molecular formula C8H8BClO2 and a molecular weight of 182.41 g/mol It is a member of the benzoxaborole family, which is known for its unique boron-containing heterocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol typically involves the reaction of 4-chloro-2-methylphenol with boric acid or boron trihalides under specific conditions. One common method involves the use of boric acid in the presence of a dehydrating agent such as sulfuric acid, which facilitates the formation of the boron-oxygen bond . The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or borate esters.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic acids, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

4-Chloro-7-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-7-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol involves its interaction with specific molecular targets. The boron atom in the compound can form reversible covalent bonds with hydroxyl groups in enzymes, leading to enzyme inhibition. This property is particularly useful in the development of enzyme inhibitors for therapeutic applications. The compound’s ability to interact with biological molecules makes it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-methylphenol: A precursor in the synthesis of 4-Chloro-7-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol.

    Boric Acid: Used in the synthesis of various boron-containing compounds.

    Boron Trifluoride: Another reagent used in the synthesis of boron-containing heterocycles.

Uniqueness

This compound is unique due to its boron-containing heterocyclic structure, which imparts distinct chemical and biological properties. Its ability to form reversible covalent bonds with enzymes sets it apart from other similar compounds and makes it a valuable compound in scientific research .

Properties

IUPAC Name

4-chloro-1-hydroxy-7-methyl-3H-2,1-benzoxaborole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BClO2/c1-5-2-3-7(10)6-4-12-9(11)8(5)6/h2-3,11H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFNOQCJJRGEGPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(C=CC(=C2CO1)Cl)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.